Kv1.5 Potassium Channel Inhibition: Class-Level Potency Evidence
The compound is a member of a series of arylated furan-2-carboxamide thiophenes disclosed as ultra-rapid delayed rectifier (Kv1.5) inhibitors. The patent demonstrates that structurally analogous compounds within this family achieve nanomolar to low-micromolar IC₅₀ values in patch-clamp electrophysiology assays on human atrial myocytes . While a direct IC₅₀ value for the specific compound has not been publicly disclosed, the 4-fluorophenyl substitution is explicitly encompassed within the preferred substituent definitions, correlating with enhanced binding affinity through favorable hydrophobic and electronic interactions in the Kv1.5 pore region.
| Evidence Dimension | Kv1.5 ion channel blocking potency |
|---|---|
| Target Compound Data | No publicly available discrete IC₅₀; compound falls within patent-protected series exhibiting Kv1.5 inhibition in the nanomolar to low-micromolar range. |
| Comparator Or Baseline | Unsubstituted phenyl and 4-chlorophenyl analogs within the same patent genus exhibit measurable Kv1.5 blockade; specific values not disclosed for direct comparison. |
| Quantified Difference | Not quantifiable with publicly available data. |
| Conditions | Patch-clamp electrophysiology on human atrial myocytes (Kv1.5 current); in vitro pharmacological assays. |
Why This Matters
The patented class-level Kv1.5 inhibitory profile provides a validated mechanistic rationale for selecting this compound over non-potassium-channel-modulating thiophene derivatives in atrial fibrillation research, as the 4-fluorophenyl substitution is expected to preserve or enhance the core pharmacophore’s target engagement.
- [1] Peukert, S.; Brendel, J.; Hemmerle, H.; Kleemann, H.-W. Arylated furan- and thiophenecarboxamides, processes for their preparation, their use as medicaments, and pharmaceutical preparations comprising them. U.S. Patent 6,982,279 B2, 3 January 2006. View Source
